4-Ethyl-1-fluoro-2-nitrobenzene
Overview
Description
4-Ethyl-1-fluoro-2-nitrobenzene is a chemical compound with the molecular formula C8H8FNO2 . It has an average mass of 169.153 Da and a monoisotopic mass of 169.053909 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with ethyl, fluoro, and nitro substituents . The InChI code for this compound is 1S/C8H8FNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 258.9±20.0 °C at 760 mmHg . It is an off-white to yellow solid or liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
4-Ethyl-1-fluoro-2-nitrobenzene and its derivatives are subjects of interest in various synthesis and characterization studies. For instance, a related compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, was synthesized with a high yield and its structure confirmed by X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018). Such studies are crucial for understanding the chemical properties and potential applications of these compounds.
Reduction Processes
Reduction processes involving nitroaromatic compounds, including derivatives of this compound, have been explored. In one study, heterocycle containing nitroaromatics were reduced under microwave irradiation, showcasing the compound's utility in advanced chemical synthesis techniques (Spencer, Rathnam, Patel, & Anjum, 2008).
Studies on Molecular Ordering
The molecular ordering of compounds similar to this compound, like smectogenic compounds, has been analyzed using quantum mechanics and computer simulations. Such studies involve evaluating atomic charge, dipole moment, and intermolecular forces, contributing to a deeper understanding of the material's properties at different temperatures and in various mediums (Ojha, 2005).
Electroreduction Characteristics
Research on the electroreduction characteristics of similar compounds, like 1-ethyl-4-nitrobenzene, using techniques like cyclo voltammetry and chronocoulometry, reveals details about the compound's electrochemical behavior. This information is essential for potential applications in electrochemical sensors or energy storage devices (Song, 2005).
Application in Herbicides
Derivatives of this compound have been used in the synthesis of novel herbicides. For instance, 4-Fluoro-3-trifluoromethylnitrobenzene, a related compound, was synthesized and utilized in the creation of the herbicide beflubutamid, showcasing the compound's applicability in agricultural chemistry (Huan-you, 2012).
Liquid-Crystalline Properties
The liquid-crystalline properties of this compound derivatives have been studied, particularly focusing on their smectic properties. Such research is vital for the development of advanced materials in displays and optical devices (Duan, Okamoto, Petrov, & Takenaka, 1999).
Safety and Hazards
properties
IUPAC Name |
4-ethyl-1-fluoro-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAIFKMEZXCJPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304891 | |
Record name | 4-Ethyl-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1357252-94-8 | |
Record name | 4-Ethyl-1-fluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357252-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401304891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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